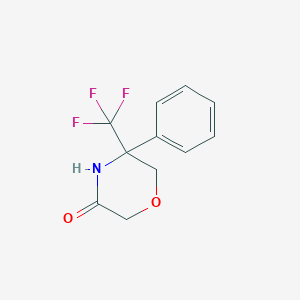

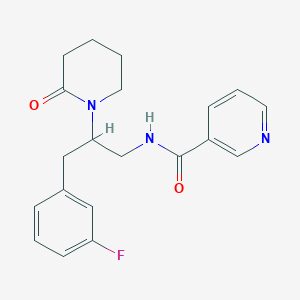

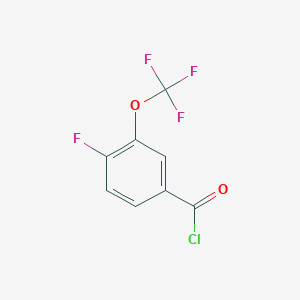

![molecular formula C14H18ClN3O2 B2919019 N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide CAS No. 887709-89-9](/img/structure/B2919019.png)

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit anti-cancer properties by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways.

Aplicaciones Científicas De Investigación

Antibacterial Activity

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide: derivatives have been synthesized and investigated for their antibacterial activity. These compounds, particularly when linked with ciprofloxacin, have shown broad antibacterial activity against both Gram-positive and Gram-negative strains, including S. aureus , P. aeruginosa , E. coli , and C. albicans . The minimum inhibitory concentration (MIC) range of these derivatives was found to be 0.06–42.23 µg/mL, which is quite potent compared to the standard ciprofloxacin with an MIC range of 0.15–3.25 µg/mL .

Antifungal Activity

Some derivatives of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide have also demonstrated comparable antifungal activity to ketoconazole against Candida albicans . This suggests potential applications in treating fungal infections, with MIC ranges indicating effective inhibition at low concentrations .

DNA Gyrase Inhibition

The synthesized hybrids of this compound have been shown to inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication. The inhibitory activity against DNA gyrase was compared to that of ciprofloxacin, with IC50 values ranging from 0.231 ± 0.01 to 7.592 ± 0.40 µM, indicating a strong potential for development as antimicrobial agents .

Anti-inflammatory Effects

A related piperazine derivative has been studied for its anti-inflammatory effects. It has shown promising results in reducing edema and pro-inflammatory cytokines like TNF-α and IL-1β in animal models. This suggests that N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide could be modified to enhance its anti-inflammatory properties for potential therapeutic applications .

Anti-nociceptive Properties

The same piperazine derivative has been evaluated for its anti-nociceptive properties, demonstrating a dose-dependent decrease in pain response in animal tests. This indicates that N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide could be explored for its analgesic properties, potentially leading to new pain management medications .

Molecular Docking Studies

Molecular docking studies of the ciprofloxacin hybrids have confirmed the ability of these compounds to form stable complexes with the target enzyme DNA gyrase. This provides a molecular basis for the observed antibacterial activity and supports further research into the design of new antibiotics .

Propiedades

IUPAC Name |

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O2/c1-11(19)17-6-8-18(9-7-17)13-4-2-12(3-5-13)16-14(20)10-15/h2-5H,6-10H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNDZOKSVLTBDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

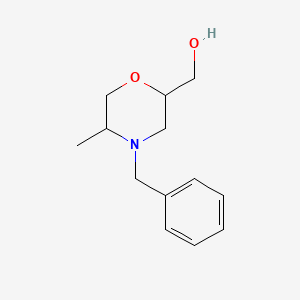

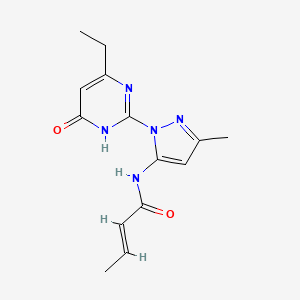

![5-Fluoro-6-nitrobenzo[d][1,3]dioxole](/img/structure/B2918936.png)

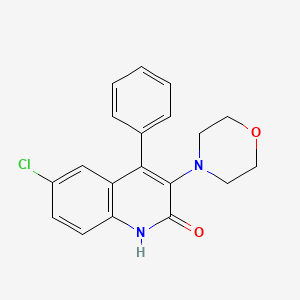

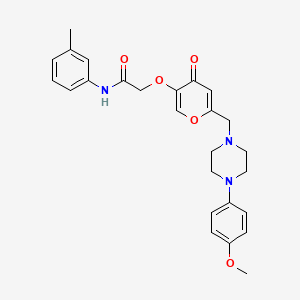

![N-(4-methoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2918945.png)

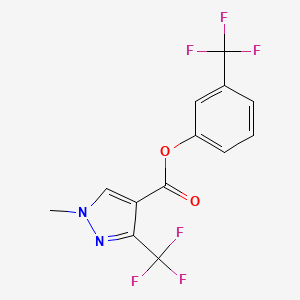

![8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918949.png)

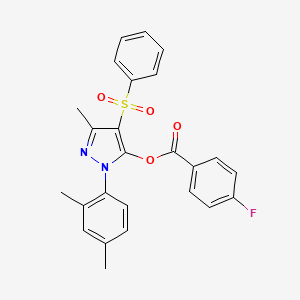

![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B2918959.png)